6-Methanesulfonylpyridine-3-sulfonyl chloride
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Overview
Description
6-Methanesulfonylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO4S2 and a molecular weight of 255.7 g/mol . It is a derivative of pyridine, featuring both methanesulfonyl and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonylpyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process includes adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This sequential reaction produces pyridine-3-sulfonyl chloride, which is then purified by distillation under reduced pressure .
Industrial Production Methods
The industrial production method for this compound is designed to minimize byproduct formation and maximize yield. The process is scalable and can be applied to large-scale production, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfone compounds.
Scientific Research Applications
6-Methanesulfonylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methanesulfonylpyridine-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various molecules, making it useful in chemical synthesis and biological applications. The methanesulfonyl group can also participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the methanesulfonyl group, making it less reactive in certain reactions.
Methanesulfonyl chloride: Does not have the pyridine ring, limiting its applications in aromatic substitution reactions.
6-Methoxypyridine-3-sulfonyl chloride: Contains a methoxy group instead of a methanesulfonyl group, altering its reactivity and applications.
Uniqueness
6-Methanesulfonylpyridine-3-sulfonyl chloride is unique due to the presence of both methanesulfonyl and sulfonyl chloride groups, which provide a combination of reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
6-methylsulfonylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c1-13(9,10)6-3-2-5(4-8-6)14(7,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMEPOVTSQYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565047-78-0 |
Source
|
Record name | 6-methanesulfonylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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